N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1
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Overview
Description
Scientific Research Applications
Powder Diffraction Characterization for Potential Pesticides Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds with fluorophenyl and chlorophenyl groups, have been characterized by X-ray powder diffraction, hinting at their potential as pesticides. The study presented experimental data crucial for understanding the crystalline structures of these compounds, which is essential for their development and application in agriculture (E. Olszewska, S. Pikus, & B. Tarasiuk, 2008).
Antiplasmodial Properties for Malaria Research A series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, involving fluorophenyl components, were synthesized and evaluated for their in vitro antiplasmodial properties against the malaria parasite Plasmodium falciparum. The study highlights the potential use of fluorophenyl-containing compounds in malaria research and drug development (M. Mphahlele, M. M. Mmonwa, & Y. Choong, 2017).
Insecticidal Agents Against Cotton Leafworm Research on N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, which share structural similarities with the compound , has shown significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests the potential of such compounds in pest control and agricultural protection (Kaiwan O. Rashid et al., 2021).
Cytotoxicity and EGFR-TK Inhibition for Cancer Research The synthesis and evaluation of 4-(Halogenoanilino)-6-bromoquinazolines and their derivatives, including those with fluorophenyl groups, have been investigated for their cytotoxicity against cancer cells and potential inhibition of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). This research underlines the potential application of fluorophenyl-containing compounds in cancer research and therapy (M. Mphahlele, H. K. Paumo, & Y. Choong, 2017).
Future Directions
Properties
IUPAC Name |
2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20)/i14+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSFIKFFXBHMB-UJKGMGNHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N[13C](=O)CBr)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661975 |
Source
|
Record name | 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl](1-~13~C)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189420-49-2 |
Source
|
Record name | 2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl](1-~13~C)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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